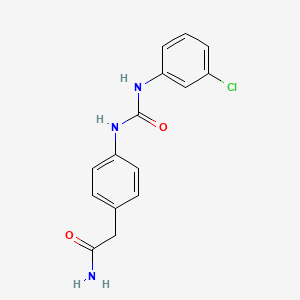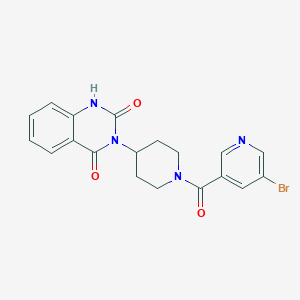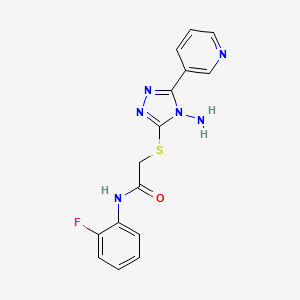
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.
Applications De Recherche Scientifique
- Hepatocellular Carcinoma (HCC) : Researchers have explored the potential of this compound as an anti-HCC agent. Specifically, compound 27, a ureido-substituted 4-phenylthiazole analog, demonstrated potent cytotoxicity against HepG2 cells, surpassing the efficacy of Sorafenib (a standard HCC treatment). Mechanistic investigations revealed that compound 27 inhibited HCC cell migration, induced G2/M arrest, and promoted early-stage apoptosis. It selectively targets the insulin-like growth factor 1 receptor (IGF1R), making it a promising candidate for HCC treatment .
- IGF1R Inhibition : Compound 27 effectively inhibits IGF1R kinase activity, substantiated by molecular modeling showing strong binding via multiple hydrogen bonds. IGF1R plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy. Compound 27’s favorable drug-like properties enhance its potential as a therapeutic agent .
- Physicochemical Properties : Researchers have optimized the physicochemical properties of compound 27 by introducing morpholine/piperidine moieties. These modifications enhance its solubility, bioavailability, and overall drug-like characteristics .
- Scaffold Hopping : Leveraging scaffold hopping from Sorafenib, scientists designed ureido-substituted 4-phenylthiazole derivatives. This approach allows for the development of novel compounds with distinct mechanisms of action, addressing limitations associated with existing kinase inhibitors .
- Binding Interactions : Compound 27’s binding interactions with IGF1R provide insights into its mechanism of action. Understanding these interactions aids in rational drug design and optimization .
- Structure-Activity Relationship (SAR) : Researchers explore the SAR of ureido-substituted 4-phenylthiazole analogs to identify key structural features responsible for their biological activity. This knowledge informs further modifications and leads to the development of more potent derivatives .
Cancer Research and Treatment
Kinase Inhibition and Drug Development
Pharmacological Studies
Anticancer Drug Discovery
Chemical Biology
Medicinal Chemistry
Mécanisme D'action
Target of Action
The primary target of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide interacts with IGF1R by binding to it, thereby inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and survival. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
Upon binding to IGF1R, 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide disrupts the normal functioning of the receptor, leading to the inhibition of downstream signaling pathways . These pathways include the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can exert its antiproliferative effects .
Pharmacokinetics
Computational predictions indicate favorable drug-like properties for this compound .
Result of Action
The inhibition of IGF1R by 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide leads to potent antiproliferative effects. It has been shown to inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in hepatocellular carcinoma cells .
Propriétés
IUPAC Name |
2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPCLPSLZZNKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)

![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)
![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![methyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2390765.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
